molecular formula C7H13BN2O2 B1390250 (1-Isobutyl-1H-pyrazol-4-yl)boronic acid CAS No. 929094-25-7

(1-Isobutyl-1H-pyrazol-4-yl)boronic acid

Cat. No.: B1390250
CAS No.: 929094-25-7
M. Wt: 168 g/mol
InChI Key: ZNPDFJXJVSSPFF-UHFFFAOYSA-N
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Description

(1-Isobutyl-1H-pyrazol-4-yl)boronic acid is an organic compound with the molecular formula C7H13BN2O2. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (1-Isobutyl-1H-pyrazol-4-yl)boronic acid. Factors such as pH, temperature, and the presence of other biological molecules can affect the compound’s stability and its ability to interact with its targets. For instance, boronic acids are known to be more stable in acidic environments .

Preparation Methods

The synthesis of (1-Isobutyl-1H-pyrazol-4-yl)boronic acid typically involves the reaction of 1-isobutyl-1H-pyrazole with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-carbon bonds between the pyrazole and boronic acid . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

(1-Isobutyl-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Properties

IUPAC Name

[1-(2-methylpropyl)pyrazol-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BN2O2/c1-6(2)4-10-5-7(3-9-10)8(11)12/h3,5-6,11-12H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPDFJXJVSSPFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)CC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669782
Record name [1-(2-Methylpropyl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929094-25-7
Record name [1-(2-Methylpropyl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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